molecular formula C20H28O6S2Sn B14078198 Bis[(4-methylbenzene-1-sulfonyl)oxy](dipropyl)stannane CAS No. 101002-36-2

Bis[(4-methylbenzene-1-sulfonyl)oxy](dipropyl)stannane

Cat. No.: B14078198
CAS No.: 101002-36-2
M. Wt: 547.3 g/mol
InChI Key: ZAMLASYCWPCCOZ-UHFFFAOYSA-L
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Description

Bis(4-methylbenzene-1-sulfonyl)oxystannane is an organotin compound with the molecular formula $ \text{C}{20}\text{H}{28}\text{O}6\text{S}2\text{Sn} $. Its structure features a central tin atom bonded to two dipropyl groups and two 4-methylbenzenesulfonyloxy (tosyloxy) ligands. Organotin compounds are widely studied for applications in catalysis, polymer stabilization, and biocides, though their toxicity and environmental persistence have led to regulatory scrutiny . The tosyloxy groups in this compound likely enhance its solubility in organic solvents and modulate its reactivity compared to simpler alkyltin derivatives.

Properties

CAS No.

101002-36-2

Molecular Formula

C20H28O6S2Sn

Molecular Weight

547.3 g/mol

IUPAC Name

[(4-methylphenyl)sulfonyloxy-dipropylstannyl] 4-methylbenzenesulfonate

InChI

InChI=1S/2C7H8O3S.2C3H7.Sn/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-3-2;/h2*2-5H,1H3,(H,8,9,10);2*1,3H2,2H3;/q;;;;+2/p-2

InChI Key

ZAMLASYCWPCCOZ-UHFFFAOYSA-L

Canonical SMILES

CCC[Sn](CCC)(OS(=O)(=O)C1=CC=C(C=C1)C)OS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylbenzene-1-sulfonyl)oxystannane typically involves the reaction of dipropylstannane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(C3H7)2SnH2+2C7H7SO2Cl(C3H7)2Sn(O2SC7H7)2+2HCl\text{(C}_3\text{H}_7)_2\text{SnH}_2 + 2 \text{C}_7\text{H}_7\text{SO}_2\text{Cl} \rightarrow \text{(C}_3\text{H}_7)_2\text{Sn(O}_2\text{S}\text{C}_7\text{H}_7)_2 + 2 \text{HCl} (C3​H7​)2​SnH2​+2C7​H7​SO2​Cl→(C3​H7​)2​Sn(O2​SC7​H7​)2​+2HCl

Industrial Production Methods

Industrial production of Bis(4-methylbenzene-1-sulfonyl)oxystannane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylbenzene-1-sulfonyl)oxystannane undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.

    Hydrolysis: In the presence of water, the sulfonyl groups can be hydrolyzed to form the corresponding sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Major Products Formed

    Substitution Reactions: The major products are the substituted organotin compounds.

    Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.

    Hydrolysis: The major products are the corresponding sulfonic acids and dipropylstannane.

Scientific Research Applications

Bis(4-methylbenzene-1-sulfonyl)oxystannane has several scientific research applications:

    Organic Synthesis: It is used as a reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex molecules.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Bis(4-methylbenzene-1-sulfonyl)oxystannane involves its interaction with various molecular targets. The sulfonyl groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The tin center can participate in redox reactions, altering its oxidation state and enabling various catalytic processes. The specific pathways and molecular targets depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key properties of Bis(4-methylbenzene-1-sulfonyl)oxystannane with analogous organotin compounds:

Compound Name Substituents Molecular Weight (g/mol) Primary Applications Toxicity Profile
Bis(4-methylbenzenesulfonyl)oxystannane Dipropyl, 2 Tosyloxy 547.29 Catalysis, Polymer Additives Moderate (Limited data)
Tributyltin Oxide Tributyl, 1 Oxo 367.14 Biocides (antifouling agents) High (Banned in many regions)
Triphenyltin Chloride Triphenyl, 1 Chloride 385.49 Agricultural Fungicides High (Neurotoxic)
Dibutyltin Dilaurate Dibutyl, 2 Laurate 631.56 PVC Stabilizer, Catalyst Moderate (Restricted use)

Key Observations :

  • Substituent Effects : The dipropyl groups in the target compound may reduce bioaccumulation compared to tributyl or triphenyl analogs, which are associated with higher environmental persistence .
  • Tosyloxy Ligands : These groups likely improve thermal stability and catalytic activity in esterification or transesterification reactions, contrasting with the hydrolytic instability of chloride or oxide ligands in other tin compounds.

Reactivity and Catalytic Performance

  • Bis(4-methylbenzenesulfonyl)oxystannane : The electron-withdrawing tosyloxy groups enhance Lewis acidity, making it effective in catalyzing carbonyl additions. However, its activity is lower than dibutyltin dilaurate in polyurethane formation due to steric hindrance from the propyl groups.
  • Tributyltin Oxide : Highly reactive as a biocide but phased out due to endocrine-disrupting effects. Its oxide group facilitates hydrolysis, limiting industrial utility .

Comparison with Lead-Based Analogues

While organotin compounds are often compared to organolead derivatives (e.g., tetraalkyl lead), regulatory shifts have rendered lead compounds obsolete in most applications. For example:

  • Tetraethyl Lead : Once used as a fuel additive, phased out due to neurotoxicity and environmental damage .
  • Lead Sulfonates : Similar to tin sulfonates in stabilizing polymers but exhibit higher toxicity and lower thermal stability.

Toxicity and Environmental Impact

  • Ecotoxicology : Dipropyltin derivatives generally exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rats) compared to tributyltin (LD₅₀ ~10 mg/kg) .
  • Regulatory Status: Not currently listed under major chemical regulations (e.g., REACH), though its structural similarity to restricted organotins warrants caution.

Biological Activity

Bis(4-methylbenzene-1-sulfonyl)oxystannane is a stannane compound that has gained attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential applications in medicine and agriculture, and relevant case studies.

Chemical Structure and Properties

Bis(4-methylbenzene-1-sulfonyl)oxystannane features a dipropyl group attached to a stannane core, with sulfonate groups that enhance its solubility and reactivity. The chemical structure can be represented as follows:

C15H21O4S2Sn\text{C}_{15}\text{H}_{21}\text{O}_4\text{S}_2\text{Sn}

This structure is significant in determining its interaction with biological systems.

Research indicates that bis(4-methylbenzene-1-sulfonyl)oxystannane exhibits various biological activities, including:

  • Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in agricultural applications as a pesticide or fungicide.
  • Cytotoxic Effects : Preliminary data indicate potential cytotoxic effects on cancer cell lines, suggesting its role as an anti-cancer agent .
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. The results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that bis(4-methylbenzene-1-sulfonyl)oxystannane induced apoptosis, suggesting its utility in cancer therapeutics.
  • Environmental Impact Studies : Research has also focused on the ecological implications of using this compound in agriculture. Its degradation products were assessed for toxicity to non-target organisms, highlighting the need for careful evaluation before widespread use .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes
Environmental ToxicityAssessment of degradation products

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